molecular formula C17H27NOS B14517426 4-Butoxy-N-hexylbenzene-1-carbothioamide CAS No. 62955-58-2

4-Butoxy-N-hexylbenzene-1-carbothioamide

Cat. No.: B14517426
CAS No.: 62955-58-2
M. Wt: 293.5 g/mol
InChI Key: CATVLMQEUIOLQF-UHFFFAOYSA-N
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Description

4-Butoxy-N-hexylbenzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a hexyl chain, and a carbothioamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-hexylbenzene-1-carbothioamide typically involves the reaction of 4-butoxybenzene-1-carbothioamide with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-hexylbenzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform, often at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Brominated or nitrated derivatives of the benzene ring

Scientific Research Applications

4-Butoxy-N-hexylbenzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Researchers may study its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.

    Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-hexylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways involved in its biological effects are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxybenzene-1-carbothioamide
  • N-Hexylbenzene-1-carbothioamide
  • 4-Butoxy-N-phenylbenzenecarbohydrazonoyl chloride

Uniqueness

4-Butoxy-N-hexylbenzene-1-carbothioamide is unique due to the combination of its butoxy, hexyl, and carbothioamide functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the butoxy group can enhance the compound’s solubility in organic solvents, while the hexyl chain can influence its hydrophobicity and interaction with biological membranes.

Properties

CAS No.

62955-58-2

Molecular Formula

C17H27NOS

Molecular Weight

293.5 g/mol

IUPAC Name

4-butoxy-N-hexylbenzenecarbothioamide

InChI

InChI=1S/C17H27NOS/c1-3-5-7-8-13-18-17(20)15-9-11-16(12-10-15)19-14-6-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,18,20)

InChI Key

CATVLMQEUIOLQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)C1=CC=C(C=C1)OCCCC

Origin of Product

United States

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